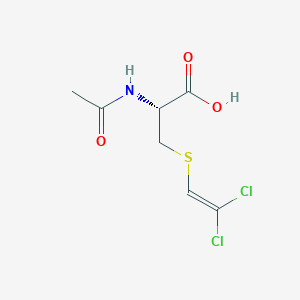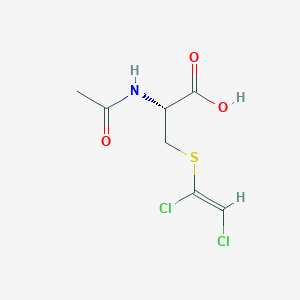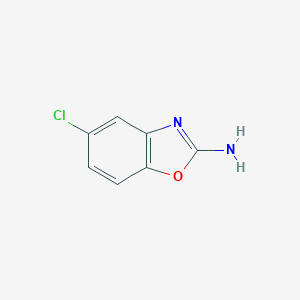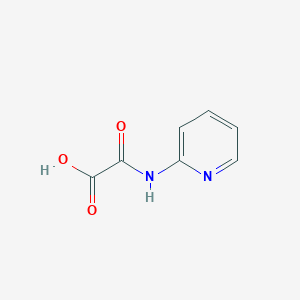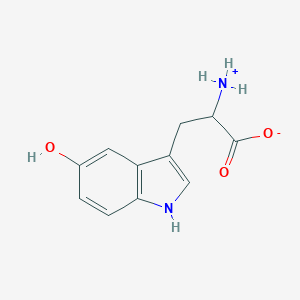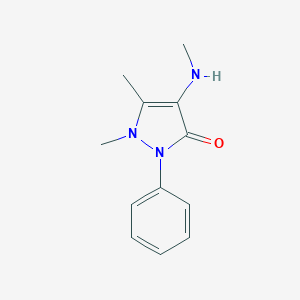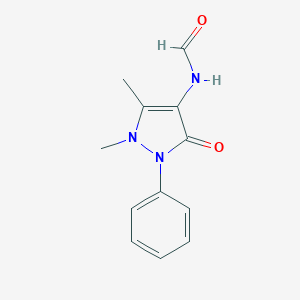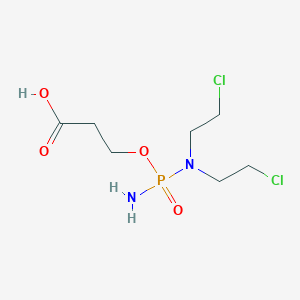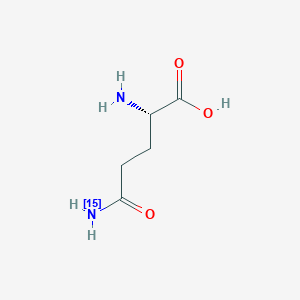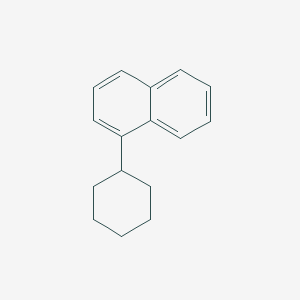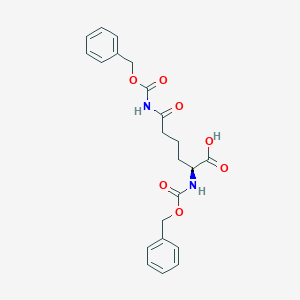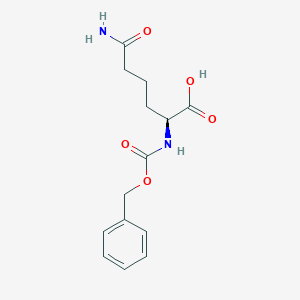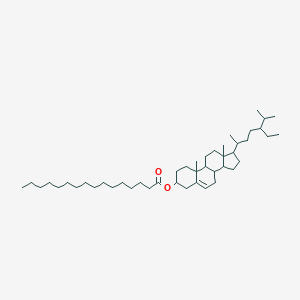![molecular formula C32H49NO9 B029680 2-methyl-N-[4-methyl-2-oxo-7-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-6-yl]pentadecanamide CAS No. 94452-17-2](/img/structure/B29680.png)
2-methyl-N-[4-methyl-2-oxo-7-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-6-yl]pentadecanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The research interest in complex organic molecules with oxychromen structures stems from their broad range of biological activities and potential applications in pharmaceuticals and materials science. These compounds often feature intricate molecular architectures that require sophisticated synthetic strategies for their assembly.
Synthesis Analysis
The synthesis of complex organic molecules like the one described often involves multi-step reactions, including selective functionalization, protection-deprotection strategies, and stereoselective formations. For instance, a study on a related oxychromen compound, quercetin 3-D-galactoside, utilized DFT methods for conformer optimization, highlighting the importance of theoretical studies in predicting the most stable molecular conformations and facilitating synthesis planning (Aydın & Özpozan, 2020).
Molecular Structure Analysis
Determining the molecular structure of complex molecules typically involves a combination of spectroscopic techniques and computational methods. The aforementioned study also conducted HOMO-LUMO energy gap analyses and UV spectra calculations, essential for understanding the electronic properties and reactivity of the compound.
Chemical Reactions and Properties
Chemical reactions involving these molecules can include carbonylation, as demonstrated in the synthesis of 5-hydroxy-2,3-dienoate esters and 2,3-dihydrofuran-3-ol derivatives from alkynyl epoxides (Piotti & Alper, 1997). These reactions are pivotal for extending the chemical diversity and functionalization of the core structure.
Applications De Recherche Scientifique
HOMO–LUMO, Conformational and Vibrational Spectroscopic Study
The compound was studied extensively for its electronic properties, including HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energy gaps. Various conformers were analyzed using Density Functional Theory (DFT) methods. UV spectra calculations and hydrogen bond formations were also a part of this comprehensive study, providing deep insights into the molecule's intrinsic properties and behavior (Aydın & Özpozan, 2020).
Solubility and Physical Properties
Solubility Studies in Ethanol–Water Solutions
Investigations into the solubility of various sugars and compounds in ethanol-water mixtures were conducted. The research is crucial for understanding the behavior of compounds like the one , especially in different solvent environments, which is vital for various application processes (Gong, Wang, Zhang, & Qu, 2012).
Synthetic Studies
Asymmetric Synthesis and Derivative Formation
Innovative approaches in the asymmetric synthesis of long-chain polyols and derivatives were explored. These studies are foundational for complex molecular construction, paving the way for the synthesis of more sophisticated structures based on the compound (Schwenter & Vogel, 2000).
Bioactive Compound Studies
Isolation of Bioactive Compounds
Research identified a new cerebroside from the stem bark of Ficus polita Vahl (Moraceae), showcasing the potential of such compounds in various applications, including medicinal. The compound's structure was determined through spectroscopic methods, hinting at the complexity and potential bioactivity inherent in structures related to your compound of interest (Sandjo et al., 2010).
Propriétés
Numéro CAS |
94452-17-2 |
|---|---|
Nom du produit |
2-methyl-N-[4-methyl-2-oxo-7-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-6-yl]pentadecanamide |
Formule moléculaire |
C32H49NO9 |
Poids moléculaire |
591.7 g/mol |
Nom IUPAC |
2-methyl-N-[4-methyl-2-oxo-7-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-6-yl]pentadecanamide |
InChI |
InChI=1S/C32H49NO9/c1-4-5-6-7-8-9-10-11-12-13-14-15-20(2)31(39)33-23-17-22-21(3)16-27(35)40-24(22)18-25(23)41-32-30(38)29(37)28(36)26(19-34)42-32/h16-18,20,26,28-30,32,34,36-38H,4-15,19H2,1-3H3,(H,33,39)/t20?,26-,28+,29+,30-,32-/m1/s1 |
Clé InChI |
XDIAFMWEZYIYBM-XLACBCRZSA-N |
SMILES isomérique |
CCCCCCCCCCCCCC(C)C(=O)NC1=C(C=C2C(=C1)C(=CC(=O)O2)C)O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O |
SMILES |
CCCCCCCCCCCCCC(C)C(=O)NC1=C(C=C2C(=C1)C(=CC(=O)O2)C)OC3C(C(C(C(O3)CO)O)O)O |
SMILES canonique |
CCCCCCCCCCCCCC(C)C(=O)NC1=C(C=C2C(=C1)C(=CC(=O)O2)C)OC3C(C(C(C(O3)CO)O)O)O |
Synonymes |
6-HDA-MUBF-GP 6-hexadecanoylamino-4-methylumbelliferyl-beta-galactopyranoside 6-hexadecanoylamino-4-methylumbelliferyl-galactopyranoside |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



